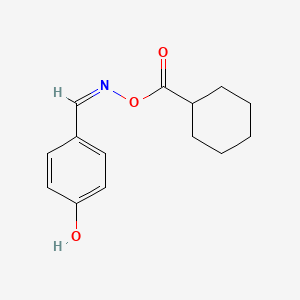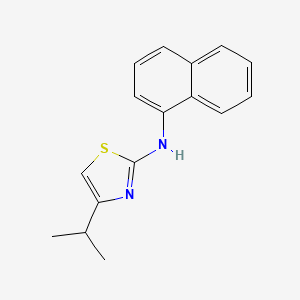
4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime is an organic compound belonging to the class of phenols It is characterized by the presence of a hydroxy group (-OH) attached to a benzaldehyde moiety, which is further modified by an oxime ester linkage to a cyclohexylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime typically involves the reaction of 4-hydroxybenzaldehyde with cyclohexylcarbonyl chloride in the presence of a base, such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate oxime, which is then esterified to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The oxime ester linkage can be reduced to form the corresponding amine.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated benzaldehyde derivatives.
Scientific Research Applications
4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of enzymes, such as macrophage migration inhibitory factor.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of immune responses.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime involves its interaction with specific molecular targets, such as the macrophage migration inhibitory factor. This interaction can modulate various biological pathways, including inflammatory responses and immune regulation. The exact molecular pathways and targets are still under investigation, but the compound’s ability to bind and inhibit specific proteins is a key aspect of its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxybenzaldehyde O-(3,3-Dimethylbutanoyl)oxime
- 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime
Comparison
4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime is unique due to its specific oxime ester linkage to a cyclohexylcarbonyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
[(Z)-(4-hydroxyphenyl)methylideneamino] cyclohexanecarboxylate |
InChI |
InChI=1S/C14H17NO3/c16-13-8-6-11(7-9-13)10-15-18-14(17)12-4-2-1-3-5-12/h6-10,12,16H,1-5H2/b15-10- |
InChI Key |
YWZBYSBZDQWXGQ-GDNBJRDFSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)O/N=C\C2=CC=C(C=C2)O |
Canonical SMILES |
C1CCC(CC1)C(=O)ON=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E)-(4-hydroxyphenyl)methylideneamino] cyclohexanecarboxylate](/img/structure/B10844265.png)






![4-Methyl-5,6-dihydro-pyrido[1,2-a]quinolin-3-one](/img/structure/B10844318.png)


![4-Morpholin-4-yl-benzo[h]chromen-2-one](/img/structure/B10844339.png)

![4-methylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B10844350.png)
